Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

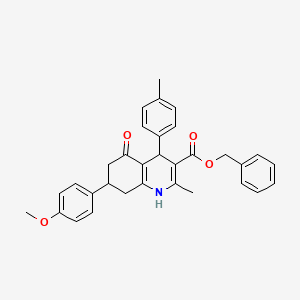

Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a well-established method for constructing 1,4-dihydropyridine and hexahydroquinoline frameworks . Its structure features a central hexahydroquinoline core fused with a cyclohexenone ring, substituted at positions 4 and 7 with aromatic groups (4-methylphenyl and 4-methoxyphenyl, respectively) and a benzyl ester at position 2. The compound’s stereoelectronic properties are influenced by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, which enhance lipophilicity and modulate reactivity .

Properties

IUPAC Name |

benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO4/c1-20-9-11-24(12-10-20)30-29(32(35)37-19-22-7-5-4-6-8-22)21(2)33-27-17-25(18-28(34)31(27)30)23-13-15-26(36-3)16-14-23/h4-16,25,30,33H,17-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQHIDVGJMNFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Crystallographic and Conformational Comparisons

Table 3: Crystallographic Data for Selected Derivatives

Key Observations:

- Conformational Flexibility: The hexahydroquinoline core adopts a boat-like conformation in the cyclohexenone ring, while the dihydropyridine ring exhibits puckering influenced by substituent steric effects .

- Hydrogen Bonding: Methyl ester derivatives (e.g., ) form extended N–H⋯O chains, whereas benzyl esters (e.g., ) favor intramolecular interactions due to bulkier substituents.

Biological Activity

Benzyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline class. Quinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H29N1O3 and a molecular weight of 421.52 g/mol. Its structure features several aromatic rings and a hexahydroquinoline core, which are critical for its biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. Specifically, studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that related quinoline derivatives showed potent activity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, including the downregulation of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS) .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties as well:

- Nitric Oxide Production : Similar compounds have been evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages. This suggests potential use in treating inflammatory conditions .

- Cytokine Modulation : The compound may modulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic effects in inflammatory diseases .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties:

- In vitro Studies : Research has shown that certain quinoline derivatives possess significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound Name | Activity Type | Target Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 10 µM |

| Compound B | Anti-inflammatory | RAW 264.7 | Inhibition of NO production |

| Compound C | Antimicrobial | E. coli | 15 µg/mL |

Case Study 1: Anticancer Efficacy

In a study involving structurally similar quinoline derivatives, researchers observed that modifications at specific positions on the quinoline ring enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups in optimizing biological activity .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments demonstrated that certain benzyl-substituted quinolines effectively reduced inflammation markers in animal models of arthritis. These findings support the potential application of these compounds in treating chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.